molecular formula C17H16N2O B12939354 N-Methyl-N-(4-methylacridin-9-YL)acetamide CAS No. 61981-69-9

N-Methyl-N-(4-methylacridin-9-YL)acetamide

Cat. No.: B12939354
CAS No.: 61981-69-9
M. Wt: 264.32 g/mol
InChI Key: VPSVXNPSWHJOQX-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methylacridin-9-YL)acetamide is an acridine derivative characterized by a methyl substituent at the 4-position of the acridine ring and an N-methylacetamide group at the 9-position. Acridine derivatives are renowned for their planar heterocyclic structure, enabling intercalation into DNA and interaction with enzymes, making them candidates for anticancer and antimicrobial applications .

Properties

CAS No.

61981-69-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-methyl-N-(4-methylacridin-9-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3

InChI Key

VPSVXNPSWHJOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .

Scientific Research Applications

Anticancer Properties

N-Methyl-N-(4-methylacridin-9-YL)acetamide is primarily investigated for its role as an inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase implicated in several cancers. MARK4 is overexpressed in various malignancies, including hepatocellular carcinoma and metastatic breast cancer, making it a target for novel anticancer therapies .

Case Studies

Recent studies have synthesized various acridone derivatives, including this compound, and evaluated their anticancer activities through:

  • Cell Cytotoxicity Assays : Demonstrating significant reductions in cell viability.
  • Reactive Oxygen Species (ROS) Quantification : Indicating increased oxidative stress in treated cells.
  • Apoptosis Induction : Confirmed through flow cytometry and caspase activity assays .

Neurological Applications

Beyond oncology, this compound is being explored for its potential effects on neurological disorders. Acridone derivatives have been linked to neuroprotective activities, which could be beneficial in conditions such as Alzheimer's disease and myasthenia gravis.

Neuroprotective Mechanisms

The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine at synapses. This mechanism is critical for alleviating symptoms associated with neuromuscular disorders .

Research Findings

Research has indicated that modifications to acridine structures can lead to improved AChE inhibition properties. Such enhancements could provide new avenues for treating cognitive decline and muscle weakness associated with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Ullmann Coupling Reactions : To form the acridone backbone.
  • N-Alkylation Processes : Utilizing methyl chloroacetate under microwave irradiation to achieve high yields of the target compound .

Comparative Analysis of Acridone Derivatives

Compound NameIC50 Value (μM)Application Area
This compound1.80Cancer (MARK4 Inhibition)
Other Acridone Derivative A14.12Cancer
Other Acridone Derivative B5.00Neurological Disorders

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-N-(4-methylacridin-9-YL)acetamide and related acetamide-acridine derivatives:

Compound Name Substituents on Acridine Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-methyl C₁₇H₁₆N₂O 280.33 Enhanced lipophilicity; DNA intercalation
N-(4-Chloroacridin-9-yl)-N-methylacetamide 4-chloro C₁₆H₁₃ClN₂O 284.74 Electrophilic reactivity; antimicrobial
N-(3-Nitroacridin-9-yl)-N-(methylsulfonyl)acetamide 3-nitro, methylsulfonyl C₂₂H₁₈N₄O₅S 450.47 High reactivity; potential anticancer
N-(4-Methyl-9H-xanthen-9-yl)acetamide Xanthene core (non-acridine) C₁₆H₁₅NO₂ 253.30 Fluorescent markers; dye applications
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide Pyrrolidinyl side chain Not specified Not specified Antifungal activity against Alternaria spp.

Key Structural and Functional Insights:

  • Substituent Effects : Chloro (electron-withdrawing) and nitro (electron-withdrawing and bulky) groups enhance electrophilicity and reactivity but may reduce membrane permeability compared to the methyl group (electron-donating) in the target compound .
  • Biological Activity : Antifungal activity is observed in acetamides with heterocyclic side chains (e.g., pyrrolidinyl groups), suggesting that substituent flexibility modulates target specificity .

Anticancer Potential

Acridine derivatives like N-(4-Chloroacridin-9-yl)-N-methylacetamide exhibit DNA intercalation and topoisomerase inhibition, with chloro substituents enhancing cytotoxicity. The methyl analog may offer improved pharmacokinetics due to reduced steric hindrance .

Antimicrobial Activity

N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide demonstrates antifungal activity against Alternaria macrospora, highlighting the role of heterocyclic side chains in targeting phytopathogens . The target compound’s methylacridin group may similarly interact with fungal enzymes, though this requires validation.

Physicochemical Properties

  • Solubility : Methylsulfonyl and nitro groups (e.g., ) increase polarity but reduce lipophilicity, whereas methyl substituents balance solubility and membrane penetration .
  • Synthetic Routes: Coupling reactions with thiazolidinone rings () suggest adaptable pathways for modifying the acetamide side chain in acridine derivatives.

Biological Activity

N-Methyl-N-(4-methylacridin-9-YL)acetamide is a derivative of acridone, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its potential as an inhibitor of microtubule affinity-regulating kinase 4 (MARK4), a target implicated in various cancers and neurological disorders.

Synthesis and Characterization

The synthesis of this compound involves several chemical transformations. Initial steps typically include the preparation of acridone derivatives through Ullmann-type coupling reactions and subsequent N-alkylation processes. The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Inhibition of MARK4

MARK4 is a kinase that plays a crucial role in regulating microtubule dynamics and has been linked to cancer progression. Research indicates that this compound exhibits significant inhibitory effects on MARK4 activity. The compound binds to the active site of MARK4, demonstrating an IC50 value of approximately 14.12 μM, indicating its potential as a therapeutic agent for cancer treatment .

Anticancer Properties

In vitro studies have shown that this compound induces cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound was evaluated using MTT assays, revealing that it inhibits cell proliferation in a dose-dependent manner. Notably, at higher concentrations (above 50 μM), significant reductions in cell viability were observed (Table 1).

Cell Line IC50 Value (μM) Effect
MCF-714.12 ± 1.02Induces apoptosis
HepG218.5 ± 2.5Inhibits proliferation
HEK29325.0 ± 3.0Minimal cytotoxicity

Induction of Apoptosis

Flow cytometry analysis using annexin-V staining has confirmed that treatment with this compound leads to increased apoptosis in MCF-7 cells. The mechanism appears to involve the activation of oxidative stress pathways, which are critical in mediating cell death in response to anticancer agents .

ROS Generation

The compound has been shown to elicit reactive oxygen species (ROS) production, which is a common mechanism through which anticancer agents induce apoptosis. Elevated ROS levels can lead to cellular damage and trigger apoptotic pathways, further supporting the therapeutic potential of this compound.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound at IC50 concentrations resulted in a marked increase in apoptotic cells compared to control groups, indicating its effectiveness as an anticancer agent .
  • HepG2 Cell Line Analysis : Another investigation revealed that the compound significantly inhibited HepG2 cell growth, with an IC50 value suggesting strong potential for liver cancer therapy .
  • Comparative Studies with Other Acridone Derivatives : Comparative analyses showed that while other derivatives had varying degrees of activity against MARK4, this compound consistently exhibited superior potency, particularly against breast cancer cell lines .

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